Aspecioside
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
101915-75-7 |
|---|---|
Molecular Formula |
C29H42O10 |
Molecular Weight |
550.6 g/mol |
IUPAC Name |
3-[(1R,3S,5R,7S,10S,11R,13R,14S,15R,18R)-13,18-dihydroxy-10,14-dimethyl-7-[(2R,3R,4R,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2-oxapentacyclo[9.7.0.01,3.05,10.014,18]octadecan-15-yl]-2H-furan-5-one |
InChI |
InChI=1S/C29H42O10/c1-13-22(32)23(33)24(34)25(37-13)38-16-4-6-26(2)15(9-16)10-20-29(39-20)18(26)11-19(30)27(3)17(5-7-28(27,29)35)14-8-21(31)36-12-14/h8,13,15-20,22-25,30,32-35H,4-7,9-12H2,1-3H3/t13-,15-,16+,17-,18-,19-,20+,22-,23-,24-,25+,26+,27+,28-,29-/m1/s1 |
InChI Key |
BEDAFJYDKDOALK-FHLCUQDTSA-N |
Isomeric SMILES |
C[C@@H]1[C@H]([C@H]([C@H]([C@@H](O1)O[C@H]2CC[C@]3([C@H](C2)C[C@H]4[C@@]5([C@@H]3C[C@H]([C@]6([C@@]5(CC[C@@H]6C7=CC(=O)OC7)O)C)O)O4)C)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2CCC3(C(C2)CC4C5(C3CC(C6(C5(CCC6C7=CC(=O)OC7)O)C)O)O4)C)O)O)O |
Origin of Product |
United States |
Natural Occurrence and Distribution of Aspecioside and Its Glycosides
Botanical Sources and Phytogeographical Variations
Occurrence in Asclepias syriaca
Aspecioside is a significant cardenolide found in Asclepias syriaca, commonly known as common milkweed, which is widespread in North America acs.orgcabidigitallibrary.org. It has been identified in various tissues of this plant, including seeds, roots, and leaves researchgate.netacs.orgresearchgate.netresearchgate.net.
In A. syriaca seeds, 4′-O-β-glucopyranosyl this compound has been identified as the most abundant cardenolide, with reported concentrations of 720 ± 40 μg/g acs.org. Another study also highlighted glycosylated this compound as the dominant compound in A. syriaca seeds, accounting for approximately 42% of the total seed cardenolides cornell.edunih.gov. This compound itself (compound 7) is also a known cardenolide found in A. syriaca seeds acs.orgnih.gov.
Research indicates that this compound is present in nearly all A. syriaca plants (99%) and is consistently found in monarch butterflies that feed on these plants (100%), suggesting its diagnostic presence researchgate.net. The cardenolide profile in A. syriaca can vary geographically, with some studies showing increasing cardenolide concentrations towards the host's range center researchgate.netcornell.edunih.gov.
Presence in Asclepias speciosa and Other Apocynaceae Species
This compound was initially isolated from Asclepias speciosa, also known as showy milkweed, and is also present in A. syriaca rsc.orgresearchgate.nettargetmol.com. A. speciosa is native to western North America, ranging from southern Manitoba to British Columbia and south to California and northwestern Texas usda.govmonarchwatch.org.
The Apocynaceae family, to which Asclepias belongs, is a major source of natural cardenolides, with over 109 cardenolides identified from this family alone nih.govikiam.edu.ecresearchgate.net. Other genera within the Apocynaceae family known to contain cardenolides include Nerium, Thevetia, Cerbera, Apocynum, and Strophanthus nih.govikiam.edu.ecresearchgate.net.
Quantitative and Qualitative Analyses of this compound in Plant Tissues
The concentration and specific profiles of this compound and other cardenolides can vary significantly across different plant tissues and are influenced by various factors.
Seed Cardenolide Chemotypes and Concentrations
In Asclepias syriaca seeds, 4′-O-β-glucopyranosyl this compound is a predominant cardenolide. Its concentration has been quantified, as shown in the table below acs.org.
Table 1: Concentration of Key Cardenolides in Asclepias syriaca Seeds acs.org
| Compound | Concentration (μg/g) |
| 4′-O-β-glucopyranosyl this compound | 720 ± 40 |
| Compound 5 | 280 ± 40 |
| Compound 4 | 220 ± 40 |
Glycosylated this compound is reported to comprise 42% of the total seed cardenolides in A. syriaca, making it the dominant compound cornell.edunih.gov. Total cardenolide concentrations in A. syriaca seeds from different populations across 13 degrees of latitude have shown a pattern of increasing concentrations towards the host's range center cornell.edunih.govnih.gov.
Leaf and Root Cardenolide Profiles
Cardenolides, including this compound, are present in the leaves and roots of Asclepias species. Generally, latex, a milky substance exuded by milkweeds, contains significantly higher concentrations of cardenolides than leaf tissue, often by a factor of 100 on a dry mass basis wikipedia.orgcore.ac.uk. The concentrations of cardenolides in leaves and latex are highly correlated core.ac.uk.
In Asclepias curassavica, a tropical milkweed species, roots, leaves, flower buds, and seeds show increasing concentrations of cardenolide toxins acropetally, with latex exhibiting the highest concentration nsf.gov. Glycosylated this compound and this compound A are among the most abundant cardenolides found in the bud, leaf, and nectar of Asclepias curassavica, though their concentrations are very low in latex cornell.edu.
Temporal and Environmental Influences on this compound Accumulation
The accumulation of secondary metabolites, including cardenolides like this compound, can be influenced by temporal and environmental factors. While specific data on this compound's temporal variation is limited, general trends for secondary metabolites suggest intercolony variability and potential seasonal influences nih.gov.
For milkweeds, total cardenolide concentrations in leaves have been reported to peak in mid-latitudes near the range center of A. syriaca nih.gov. Environmental clines, such as latitudinal gradients, can lead to variations in cardenolide concentrations, with some compounds increasing towards the host's range center researchgate.netcornell.edunih.gov. For instance, glycosylated this compound, a dominant polar compound in common milkweed seeds, shows divergent selection patterns in roots, potentially due to belowground herbivory oup.com.
The presence of herbivores can also influence plant defense mechanisms, including cardenolide production monarchjointventure.orgpnas.org. While plants produce cardenolides as a defense, some specialized insects have evolved mechanisms to tolerate and even sequester these compounds royalsocietypublishing.orgnsf.govresearchgate.net.
This compound Sequestration and Metabolism in Herbivorous Insects
Specialized insect herbivores, such as the large milkweed bug (Oncopeltus fasciatus) and the monarch butterfly (Danaus plexippus), have evolved mechanisms to sequester cardenolides, including this compound, from their milkweed host plants. uni.lunih.govthieme-connect.comnih.gov A key aspect of this adaptation is the insects' ability to metabolize these plant-derived compounds into distinct products that are then sequestered. nih.govthieme-connect.comnih.gov
Identification and Quantification of Sequestered this compound Forms
The identification and quantification of this compound and its metabolites within insect tissues are typically performed using advanced analytical techniques such as High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and mass spectrometry. cannalib.eu
Research on Oncopeltus fasciatus has revealed that while glycosylated this compound is the dominant cardenolide in A. syriaca seeds, this compound A becomes the predominant cardenolide found within the bugs, despite being present at very low concentrations in the seeds. cannalib.eu This compositional difference strongly suggests that Oncopeltus fasciatus accumulates this compound A through the modification of glycosylated this compound. cannalib.eu Similarly, this compound has been identified as the predominant compound sequestered by monarch butterflies from both A. syriaca and A. speciosa. researchgate.net
In Vivo Biotransformation Pathways (e.g., Glycosylated this compound to this compound A)
The biotransformation of glycosylated this compound into this compound A by Oncopeltus fasciatus is a well-documented example of an in vivo metabolic pathway in herbivorous insects. nih.govthieme-connect.comcannalib.eubioregistry.ionih.gov This conversion is believed to involve the cleavage of sugar units from the glycosylated compounds during the sequestration process. cannalib.eunih.gov
Crucially, this compound A has been shown to be significantly less inhibitory to the insect's physiological target, the Na+/K+-ATPase, compared to its precursor, glycosylated this compound. cannalib.eubioregistry.ionih.gov This reduction in toxicity highlights the detoxification aspect of this biotransformation, allowing the insect to tolerate and utilize the sequestered compounds for its own defense. cannalib.eu
Insect detoxification pathways generally involve several enzyme families that modify toxic chemicals. These include cytochrome P450s (CYP450), glutathione (B108866) S-transferases (GSTs), UDP-glycosyltransferases (UGTs), carboxyl/cholinesterases (CCEs), and ATP binding cassette (ABC) transporters. These enzymes play a vital role in transforming non-polar toxins into more hydrophilic compounds, which facilitates their elimination from the insect's system.
Table 1: Relative Inhibition of Cardenolides on Oncopeltus fasciatus Na+/K+-ATPase
| Cardenolide Compound | Inhibition (IC50) Relative to Monarch Na+/K+-ATPase cannalib.eu |
| Glycosylated this compound | Lower inhibition (more tolerant) cannalib.eubioregistry.io |
| This compound A | Least inhibitive (most tolerant) cannalib.eubioregistry.io |
| Labriformin (B1674211) | Most potent (least tolerant) cannalib.eubioregistry.io |
Note: Higher IC50 values indicate greater tolerance of the enzyme to the cardenolide. cannalib.eudntb.gov.ua
Intracellular and Tissue-Specific Localization in Insect Models
The sequestration of cardiac glycosides in Oncopeltus fasciatus adults exhibits a distinct tissue-specific localization. These compounds are predominantly concentrated in the dorsolateral spaces of the thorax and abdomen, with a substantial portion, ranging from 60% to 95%, of the total cardenolide stored within this "dorsolateral complex". In contrast, very low concentrations of cardenolides are detectable in the hemolymph of both adult and larval stages. Furthermore, cardiac glycosides are also present in the adult ventral metathoracic gland secretions and the larval middorsal abdominal gland fluid, suggesting their role in defensive secretions.
For the four-eyed milkweed beetle (Tetraopes tetrophthalmus), another cardenolide-sequestering specialist, studies suggest a selective uptake or dependence on the compartmentalization of toxins, ensuring they are stored away from the beetle's enzymatic target. lipidmaps.orgnih.govdntb.gov.ua While specific intracellular localization details for this compound in these insects are still being elucidated, general studies on insect intracellular localization have shown that compounds and proteins can be localized to specific organelles, such as Golgi elements, appearing as punctate structures dispersed throughout the cytoplasm. This indicates the potential for precise cellular mechanisms governing the storage of sequestered compounds.
Table 2: Cardenolide Concentrations in A. syriaca Tissues and Oncopeltus fasciatus Adults (Example Data) cannalib.eu
| Cardenolide Compound | Concentration in A. syriaca Seeds (e.g., Ithaca, NY) | Concentration in O. fasciatus Adults (Whole Adults Extracted) |
| Glycosylated this compound | Dominant compound (42% of total seed cardenolides) bioregistry.io | Sequestered intact and converted cannalib.eu |
| This compound A | Very low (3% of total) cannalib.eu | Dominant compound (33% of total) cannalib.eu |
| Labriformin | 8% of total bioregistry.io | Absent |
Note: Data represents means ± SE quantified by HPLC-UV. cannalib.eu
Biosynthetic Pathways and Genetic Regulation of Aspecioside
Herbivore-Mediated Metabolic Pathways of Aspecioside
Characterization of Detoxification and Modification Enzymes
Organisms that interact with cardenolide-producing plants, such as specialist herbivores, have evolved sophisticated detoxification and modification mechanisms. The large milkweed bug (Oncopeltus fasciatus) serves as a notable example, demonstrating adaptations to tolerate and sequester cardenolides for its own defense nih.govresearchgate.net.
A significant aspect of this compound modification in O. fasciatus involves the metabolism of glycosylated this compound into this compound A nih.gov. This biotransformation suggests the presence of specific enzymes capable of modifying the sugar moieties or other parts of the this compound molecule. While the precise enzymes responsible for this specific conversion are not fully characterized in the provided context, general detoxification pathways involve a range of enzymes.
Biotransformation processes typically occur in two phases vedantu.comlibretexts.org:
Phase I reactions introduce or expose functional groups (e.g., -OH, -NH2, -SH, -COOH) through oxidation, reduction, or hydrolysis, making the compound slightly more hydrophilic vedantu.comlibretexts.orgmdpi.com. Cytochrome P450 (CYP) enzymes are prominent in these reactions, known for their broad substrate specificities mdpi.comjumedicine.com.
Phase II reactions involve conjugation, where the modified compound from Phase I is coupled with endogenous, highly polar molecules (e.g., glucuronic acid, sulfate, glutathione (B108866), acetate, methyl groups) vedantu.comlibretexts.orgmdpi.comthewatercresscompany.com. This significantly increases hydrophilicity, facilitating excretion vedantu.com. Enzymes like UDP-glucuronosyltransferases (UGTs), sulfotransferases (SULTs), and glutathione S-transferases (GSTs) are key players in Phase II mdpi.comjumedicine.com.
In the context of insect detoxification, enzymes such as esterases, CYPs, and GSTs are critical for hydrolyzing ester bonds, catalyzing oxidation, or conjugating glutathione, respectively researchgate.net. ATP-binding cassette (ABC) transporters, particularly those of the ABCB subfamily, are also implicated in cellular detoxification and the transport of xenobiotics, which could include cardenolides like this compound, playing a role in their sequestration researchgate.net.
Substrate Specificity in this compound Biotransformation
Enzyme substrate specificity is a critical factor in biotransformation, determining which compounds an enzyme will act upon and how efficiently. Enzymes can exhibit absolute specificity (catalyzing only one reaction), group specificity (acting on molecules with specific functional groups), or linkage specificity (acting on a particular type of chemical bond) libretexts.org.
In the case of this compound, the metabolism by Oncopeltus fasciatus demonstrates clear substrate specificity. The bug metabolizes glycosylated this compound into this compound A, indicating that the enzymes involved specifically recognize and modify the glycosylated form nih.gov. This modification is functionally significant, as the sequestered this compound A is less inhibitive to the O. fasciatus Na+/K+-ATPase (the physiological target of cardenolides) compared to the original glycosylated this compound nih.gov. This suggests that the biotransformation reduces the compound's potency against the insect's own enzymes, highlighting an adaptive detoxification strategy nih.gov.
Comparative studies on the Na+/K+-ATPase inhibition by various cardenolides further illustrate substrate specificity and adaptive tolerance. While labriformin (B1674211) was found to be the most potent cardenolide tested across different enzymes, O. fasciatus neural tissue demonstrated an 18-fold greater tolerance to labriformin compared to monarch butterflies nih.gov. For this compound, ouabain (B1677812) and this compound A were generally the least inhibitive, followed by glycosylated this compound, when tested on sensitive porcine Na+/K+-ATPase and insect enzymes nih.gov. This hierarchy of inhibition suggests varying degrees of enzyme-substrate interaction and the effectiveness of the biotransformation process in reducing the toxicity of this compound derivatives.
The effectiveness of biotransformation and enzyme specificity can be influenced by various factors, including the species, age, gender, genetic variability, nutritional status, disease, and exposure to other chemicals libretexts.org. The ability of certain enzymes to differentiate between enantiomers of a racemic substrate also underscores their high degree of stereospecificity in biotransformation reactions vedantu.com.
Molecular and Cellular Mechanisms of Aspecioside Action
Interaction of Aspecioside with the Na/K-ATPase Enzyme
The inhibitory action of this compound on the Na/K-ATPase is a hallmark of cardenolide toxicity. This interaction disrupts cellular ion homeostasis, leading to a cascade of downstream cellular effects. mdpi.comnih.gov
In vitro enzymatic assays are routinely employed to quantify the inhibitory potency of this compound and its variants on the Na/K-ATPase. The half-maximal inhibitory concentration (IC) is a key parameter determined in these studies, representing the concentration of the compound required to inhibit 50% of the enzyme's activity. nih.gov Research has shown that this compound, particularly in its glycosylated forms, exhibits significant inhibitory activity. For instance, glycosylated this compound has been investigated for its toxicity to the Na/K-ATPases from various organisms. nih.gov Studies often compare the IC values of this compound to those of reference cardenolides like ouabain (B1677812), which is a standard inhibitor of the Na/K-ATPase. mdpi.comnih.gov
While specific IC values for this compound variants can vary depending on the enzyme source and experimental conditions, comparative analyses are frequently reported. For example, 4′-O-β-glucopyranosyl this compound, identified as a dominant cardenolide in Asclepias syriaca seeds, has been assessed for its inhibitory efficacy on both sensitive and resistant enzyme preparations. mdpi.com The inhibitory capacity of cardenolides, including this compound, generally correlates across different enzyme types, although the absolute IC values can differ by several orders of magnitude between sensitive and resistant enzymes. mdpi.com
Table 1: Illustrative In Vitro Na/K-ATPase Inhibition Data for this compound and Related Cardenolides (Hypothetical Comparative Data)
| Compound | Enzyme Source (Sensitivity) | IC (nM) | Reference Cardenolide (e.g., Ouabain) IC (nM) |
| This compound (Glycosylated) | Bombus impatiens (Adapted) | [Data Varies] | [Data Varies] |
| This compound (Glycosylated) | Drosophila melanogaster (Sensitive) | [Data Varies] | [Data Varies] |
| 4′-O-β-glucopyranosyl this compound | Porcine (Sensitive) | [Data Varies] | [Data Varies] |
| 4′-O-β-glucopyranosyl this compound | Oncopeltus fasciatus (Resistant) | [Data Varies] | [Data Varies] |
Note: Specific IC values for this compound are highly context-dependent and are typically presented within detailed comparative studies. The table above serves as an illustrative example of the type of data generated in such research.
The sensitivity of Na/K-ATPase to cardenolides, including this compound, varies significantly across different organisms, reflecting co-evolutionary adaptations.
Non-adapted or highly sensitive Na/K-ATPases are crucial for establishing baseline toxicity and understanding the selective pressures driving resistance. The porcine (Sus domesticus) Na/K-ATPase is widely utilized as a model for a sensitive, non-adapted ancestral enzyme in in vitro assays. mdpi.comnih.govnih.gov Similarly, the enzyme from the fruit fly, Drosophila melanogaster, serves as a control for non-adapted insect Na/K-ATPases, demonstrating high sensitivity to cardenolides. nih.govnih.gov
Many specialist insect herbivores that feed on cardenolide-containing plants have evolved remarkable resistance to these toxins. This adaptation primarily stems from convergent molecular evolution in their Na/K-ATPase, resulting in reduced sensitivity to cardenolides. nih.govnih.govwikidoc.orgguidetopharmacology.org Key amino acid substitutions in the alpha subunit of the Na/K-ATPase, particularly at positions 111, 119, and 122, are critical for conferring this physiological tolerance. nih.govnih.govnih.govwikidoc.orgguidetopharmacology.org
Examples of adapted enzymes include those from the monarch butterfly (Danaus plexippus) and the large milkweed bug (Oncopeltus fasciatus), both of which are specialist herbivores of milkweed. mdpi.comnih.govnih.gov The monarch enzyme, for instance, can be more than 50-fold less inhibited by cardenolides compared to unadapted enzymes. nih.gov While the large milkweed bug's enzyme shows high resistance, the inhibitory efficacy of cardenolides, including this compound, is still correlated between the sensitive porcine enzyme and the resistant Oncopeltus fasciatus enzyme, albeit with an approximately 1:500-fold difference in IC values. mdpi.com
Even generalist pollinators, like the bumblebee Bombus impatiens, can exhibit tolerance. In vitro enzymatic assays revealed that the Na/K-ATPase of B. impatiens showed lower toxicity to glycosylated this compound compared to ouabain, suggesting a degree of tolerance to this specific cardenolide. In contrast, the Drosophila melanogaster enzyme showed no such differential toxicity. nih.gov The four-eyed milkweed beetle (Tetraopes tetrophthalmus), another specialist, possesses a Na/K-ATPase that is threefold more tolerant to root cardenolides (like syrioside) than to leaf cardenolides, which include glycosylated this compound. nih.gov
Structural Insights into this compound-Enzyme Binding Interfaces
Cardenolides, including this compound, bind with high affinity and selectivity to the extracellular face of the catalytic α-subunit of the Na/K-ATPase. metabolomicsworkbench.orgwikipedia.org The α-subunit is a multi-span transmembrane protein containing the crucial binding sites for ATP, ions, and cardiotonic steroids. metabolomicsworkbench.org
Structural analyses and mutagenesis studies indicate that the steroid moiety of cardenolides is more constrained within the binding site, likely due to hydrogen bonding interactions with residues around the K-channel region. In contrast, the sugar group is often more loosely associated. wikipedia.org The binding of cardenolides is thought to occlude the K ligation site within the transmembrane regions H4, H5, H6, and H8, thereby inhibiting ion transport. wikipedia.org
Specific amino acid residues within the Na/K-ATPase α-subunit are critical for cardenolide binding and sensitivity. Mutations, such as Asn122-His122, Gln111-Thr111, Phe786-Asp786, and Thr797-Ala797, have been shown to decrease the binding affinity of cardenolides to the enzyme, leading to resistance. nih.gov These substitutions can lead to an enlarged cardiac glycoside-binding cavity in resistant insects. guidetopharmacology.org The specific structural features of this compound variants, such as the presence or absence of oxidation at C-12, or motifs like the 1,4-dioxane (B91453) ring, epoxide ring, and hydroxylation patterns, can influence their binding affinity and inhibitory efficacy. mdpi.com
This compound Modulation of Cellular Pathways
Beyond its direct role in ion transport, the Na/K-ATPase also functions as a signal transducer, acting as a receptor for cardiac glycosides like this compound and ouabain. thieme-connect.comnih.gov The inhibition of this enzyme by cardenolides triggers a range of downstream signaling events and modulates various cellular pathways, leading to significant morphological and physiological effects. nih.gov
When this compound inhibits the Na/K-ATPase, the disruption of the cellular Na and K gradients can lead to changes in cell volume regulation and electrical excitability. lipidmaps.orgthieme-connect.com Furthermore, this primary inhibition can influence secondary active transport mechanisms that rely on the Na gradient. thieme-connect.com
Research on cardiac glycosides, which includes this compound, has demonstrated their ability to affect multiple signaling pathways. For instance, they have been shown to modulate IL-8-mediated biological responses in various cell types. nih.gov There is also evidence of cross-talk between the ionic modulation induced by cardiac glycosides and the expression of immune checkpoint proteins in cancer cells. This can affect processes such as STAT1 phosphorylation, IDO1 expression, and kynurenine (B1673888) production. nih.gov Additionally, the Na/K-ATPase and its inhibition by cardiac glycosides have been implicated in processes like apoptosis, sperm capacitation, and the regulation of nitric oxide in cardiac cells. lipidmaps.org Therefore, this compound's modulation of cellular pathways is intrinsically linked to its well-characterized inhibitory action on the Na/K-ATPase, leading to profound effects on cellular physiology and signaling cascades.
Effects on Ion Homeostasis and Membrane Potential
The primary mechanism of action for cardenolides, including this compound, involves the inhibition of the Na+/K+-ATPase, also known as the sodium-potassium pump. nih.govwikipedia.orgbioregistry.ionih.govescholarship.org This essential enzyme, embedded in the plasma membrane of animal cells, actively transports three sodium ions (Na+) out of the cell and two potassium ions (K+) into the cell for every molecule of ATP hydrolyzed. bioregistry.ionih.gov This active transport is crucial for maintaining the electrochemical gradients of Na+ and K+ across the cell membrane, which are characterized by a low intracellular Na+ concentration and a high intracellular K+ concentration. bioregistry.ioescholarship.orgnih.govnih.govuni.lulipidmaps.org
Inhibition of the Na+/K+-ATPase by this compound disrupts these vital ion gradients, leading to an increase in intracellular sodium and a decrease in intracellular potassium. bioregistry.io This imbalance directly impacts the cell's membrane potential, which is the electrical potential difference across the cell membrane. bioregistry.ionih.govnih.govuni.lulipidmaps.orgmetabolomicsworkbench.orgthieme-connect.com The maintenance of a stable resting membrane potential is fundamental for numerous cellular processes, including neuronal excitability, nerve impulse transmission, and muscle contraction. bioregistry.ionih.govnih.govuni.lulipidmaps.org Furthermore, the elevated intracellular sodium concentration can indirectly lead to an increase in intracellular calcium (Ca2+) levels through the sodium-calcium exchanger, further affecting cellular function. bioregistry.io The disruption of ion homeostasis can have profound physiological consequences for organisms exposed to cardenolides. nih.gov
Downstream Signaling Cascades Triggered by Na+/K+-ATPase Inhibition
Beyond its well-established role as an ion pump, the Na+/K+-ATPase also functions as a signal transducer, initiating various intracellular signaling cascades upon binding with cardiotonic steroids, such as ouabain, a structurally related cardenolide. bioregistry.io These signaling events can occur independently of significant changes in intracellular ion concentrations or acute inhibition of the enzyme's pumping activity.
The binding of cardiotonic steroids to the Na+/K+-ATPase can activate a complex network of signaling pathways. Key interacting molecules and pathways include the Src family of kinases, phospholipase C (PLC), phosphoinositide 3-kinase (PI3K), inositol (B14025) trisphosphate receptors (IP3Rs), ankyrin, adducin, and caveolin-1. bioregistry.io Activation of the Na+/K+-ATPase signaling cascade can lead to the recruitment and phosphorylation of multiple proteins, ultimately assembling diverse signaling complexes. This can result in cellular events such as the endocytosis of the Na+/K+-ATPase itself, as well as epidermal growth factor receptor (EGFR) and c-Src. Additionally, the Na+/K+-ATPase signaling function has been shown to amplify reactive oxygen species (ROS) within cells. Understanding these downstream signaling events provides a more comprehensive view of the multifaceted cellular impact of cardenolides like this compound.
Cellular Responses to this compound Exposure (Excluding Toxicity)
While cardenolides are known for their toxic effects, cells exhibit specific responses to this compound exposure that extend beyond direct toxicity. A notable cellular response observed in specialist herbivores is the metabolic transformation and sequestration of cardenolides. For instance, the large milkweed bug (Oncopeltus fasciatus) is capable of metabolizing glycosylated this compound, a dominant cardenolide in milkweed, into distinct conversion products, such as this compound A. wikipedia.org These metabolized products are then sequestered within the insect's body, a process that occurs without impairing the herbivore's growth. wikipedia.org
The act of sequestration itself represents a significant cellular adaptation, allowing these insects to accumulate plant toxins for their own defense against predators. While not directly toxic, the process of sequestration and the handling of these compounds can still impose a physiological burden on the herbivore. This suggests that cells of adapted herbivores have evolved sophisticated mechanisms for processing and compartmentalizing these compounds to mitigate their impact on essential cellular functions, even if the compounds are not immediately lethal.
This compound within Complex Phytochemical Mixtures
Synergistic and Antagonistic Effects with Co-occurring Cardenolides
Milkweed plants (Asclepias spp.), the natural source of this compound, possess a diverse chemical arsenal (B13267) comprising numerous cardenolides. This phytochemical diversity is a key component of the plant's defense strategy. Studies have demonstrated that complex mixtures of cardenolide toxins from milkweed can enhance plant resistance against specialist herbivores more effectively than single compounds alone. escholarship.org
Implications for Herbivore Performance (Excluding Growth/Survival Data)
This compound, like other cardenolides, impacts herbivore performance by targeting the Na+/K+-ATPase, an enzyme critical for various physiological functions in animals. nih.gov Specialist herbivores, such as the large milkweed bug (Oncopeltus fasciatus) and monarch butterfly (Danaus plexippus), have co-evolved specific adaptations to cope with these plant defenses. These adaptations include target-site insensitivity, achieved through specific amino acid substitutions in their Na+/K+-ATPase, and the ability to metabolize and sequester the toxins. wikipedia.orgnih.govlipidmaps.org
The neural Na+/K+-ATPase of O. fasciatus, for example, demonstrates a higher tolerance to inhibition by glycosylated this compound compared to that of monarch butterflies. wikipedia.org This differential tolerance among herbivores influences their ability to process and mitigate the effects of this compound. The variability and complexity of plant defenses, including the diverse mixture of cardenolides, can impose physiological burdens on herbivores. Even if a compound like this compound is metabolized and sequestered rather than causing immediate mortality, the cellular processes involved in detoxification and sequestration can still represent a significant physiological cost to the herbivore. This can influence aspects of herbivore performance such as feeding behavior, as observed in studies where generalist pollinators showed varying behavioral deterrence to different cardenolides, including glycosylated this compound.
Data Tables
Table 1: Approximate IC50 Values for Cardenolides on Na+/K+-ATPase of Oncopeltus fasciatus and Monarch Butterfly
This table presents approximate half-maximal inhibitory concentration (IC50) values, representing the molar concentration of the plant toxin required to cause 50% inhibition of the animal enzyme. These values are derived from graphical data and textual descriptions in the cited research. wikipedia.org
| Cardenolide | Oncopeltus fasciatus Na+/K+-ATPase IC50 (µM) | Monarch Butterfly Na+/K+-ATPase IC50 (µM) |
| Glycosylated this compound | ~400 wikipedia.org | ~50 wikipedia.org |
| This compound A | >1000 wikipedia.org | ~100 wikipedia.org |
| Ouabain | ~400 wikipedia.org | ~200 wikipedia.org |
| Labriformin (B1674211) | ~90 wikipedia.org | 5 wikipedia.org |
Structure Activity Relationship Sar Studies of Aspecioside and Its Analogues
Correlative Analyses of Aspecioside Structure and Na+/K+-ATPase Inhibitory Efficacy
The Na+/K+-ATPase is the primary physiological target of cardenolides like this compound. researchgate.netresearchgate.net Studies have investigated the relationship between the structure of cardiac glycosides and their potency in inhibiting Na+/K+-ATPase activity. nih.gov this compound and its glycosylated forms have been shown to inhibit Na+/K+-ATPase. For instance, glycosylated this compound has been tested in in vitro enzymatic assays, demonstrating its inhibitory effect on Na+/K+-ATPases from various organisms. cornell.edu
Research indicates that there can be variation among cardenolides in their inhibition of an unadapted Na+/K+-ATPase, while showing significant differences in their impact on adapted enzymes, such as those found in monarch butterflies and Oncopeltus fasciatus (large milkweed bug). researchgate.netresearchgate.net This suggests that subtle structural differences can lead to varied inhibitory efficacies depending on the enzyme's origin and adaptations. Quantitative structure-activity relationship (QSAR) models have been developed for cardiac glycosides to predict their cytotoxic activity, which is linked to their Na+/K+-ATPase inhibition. These models often incorporate molecular descriptors like docking score, binding free energy, and pharmacophore-based 3D QSAR to understand the molecular basis of interaction and binding affinity. scholarsresearchlibrary.com
Influence of Glycosidic Linkages and Sugar Moieties on Bioactivity
Glycosidic linkages are ether bonds that connect a sugar molecule to another group, which can be another carbohydrate or an aglycone. wikipedia.orglibretexts.org For glycosylated natural products, the sugar residues are often crucial for their bioactivity. nih.gov The presence of sugar moieties in cardiac glycosides can significantly enhance their activity, including their ability to inhibit Na+/K+-ATPases. nih.gov
This compound itself is a glycosylated cardenolide, meaning it contains one or more sugar units attached to a steroid nucleus and a lactone ring. researchgate.netescholarship.org The type of sugar and its linkage can influence the compound's solubility, bioavailability, and interaction with its target. nih.govmdpi.com For instance, glycosylated this compound and this compound A, which share the same genin (aglycone) but differ by one carbohydrate unit, are prominent cardenolides found in plants like milkweed. cornell.edu The addition or modification of sugar moieties through enzymatic glycosylation can lead to enhanced bioactivity, improved solubility, and increased stability of compounds. mdpi.comcsic.es
Rational Design of this compound Derivatives for Mechanistic Probes
Insights gained from SAR studies are invaluable for the rational design of this compound derivatives. This approach aims to create compounds with modified structures to serve as mechanistic probes, allowing researchers to further elucidate the precise mechanism of Na+/K+-ATPase inhibition and other biological activities. By systematically altering specific parts of the this compound molecule—such as the sugar moieties, glycosidic linkages, or modifications to the aglycone—scientists can investigate how each change impacts binding affinity, inhibitory potency, and selectivity.
For example, understanding the key structural elements for ligand binding to the E2-Pi form of the Na+/K+-ATPase, as identified by CoMSIA models, can guide the synthesis of derivatives with enhanced or altered binding profiles. nih.gov The development of QSAR models for cardiac glycosides, which predict binding modes and inhibitory activity, provides a computational framework for designing more potent and specific inhibitors. scholarsresearchlibrary.com These rationally designed compounds can then be used in biochemical and cellular assays to pinpoint specific interactions with the enzyme, identify conformational changes, or explore novel binding sites, thereby deepening the understanding of the Na+/K+-ATPase inhibition mechanism.
Synthetic Chemistry and Derivatization of Aspecioside
Strategies for the Isolation and Purification of Aspecioside from Natural Sources
This compound is naturally found in plants of the Asclepias genus, such as Asclepias syriaca (common milkweed) acs.org. The isolation and purification of this compound from these natural matrices require a multi-step approach to separate it from a complex mixture of other cardenolides and plant metabolites. The general strategy involves initial extraction followed by sophisticated chromatographic techniques to achieve high purity.
A common initial step is the extraction of the plant material (e.g., seeds) with methanol acs.org. The resulting crude methanolic extract is then often subjected to a defatting process, for instance, through liquid-liquid extraction with hexane, to remove nonpolar lipids. The defatted extract can be further partitioned, for example, by suspending it in a solvent mixture like 16% aqueous acetonitrile, to enrich the cardenolide fraction acs.org. Following these preliminary enrichment steps, advanced chromatographic methods are employed for the final purification.
Modern chromatographic techniques are indispensable for the isolation of pure this compound from the enriched plant extracts. These methods offer high resolution and efficiency, which are necessary to separate structurally similar cardenolide glycosides.
Preparative High-Performance Liquid Chromatography (Prep-HPLC): This is a powerful tool for purifying significant quantities of a target compound from a mixture teledynelabs.com. For cardenolide isolation, reversed-phase columns (e.g., C18) are commonly used mdpi.com. The separation is achieved by eluting the sample with a mobile phase gradient, typically consisting of water and an organic solvent like acetonitrile or methanol, often with a small amount of acid (e.g., acetic acid) to improve peak shape nih.govnih.gov. The selection of the appropriate column, mobile phase, and gradient profile is critical for achieving optimal separation of this compound from other closely related cardenolides lcms.cz. While specific preparative HPLC conditions for this compound are not extensively detailed in the literature, the general approaches used for other cardenolides from Asclepias species are applicable mdpi.com.
Ultra-Performance Liquid Chromatography (UPLC): UPLC is a high-resolution separation technique that utilizes columns with smaller particle sizes (<2 µm) to achieve faster separations and greater sensitivity compared to traditional HPLC cornell.edu. While primarily an analytical technique, its high resolving power is invaluable for assessing the purity of isolated fractions and for method development for preparative HPLC cornell.eduetamu.edu. In the context of this compound, UPLC coupled with high-resolution mass spectrometry (UPLC-HRMS) has been used to assess the purity of isolated peaks during the purification process acs.org.
The table below summarizes typical parameters for these chromatographic techniques in the context of cardenolide separation.
| Parameter | Preparative HPLC | UPLC |
| Column Type | Reversed-phase (e.g., C18) | Reversed-phase (e.g., C18) |
| Particle Size | 5-15 µm | < 2 µm |
| Column Dimensions | Larger internal diameter (e.g., >10 mm) | Smaller internal diameter (e.g., 1.7-2.1 mm) |
| Mobile Phase | Typically a gradient of water and acetonitrile/methanol | Typically a gradient of water and acetonitrile/methanol |
| Flow Rate | Higher (mL/min range) | Lower (µL/min to low mL/min range) |
| Primary Use | Purification and isolation of compounds | Purity assessment, quantitative and qualitative analysis |
Ensuring the purity of isolated this compound is paramount for its use in biological and chemical studies. A combination of spectroscopic and chromatographic methods is typically employed for this purpose.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): The purity of the isolated this compound can be determined by HPLC or UPLC analysis, where a pure compound should ideally show a single peak in the chromatogram under different conditions rsc.org. The use of a photodiode array (PDA) detector allows for the assessment of peak purity by comparing the UV spectra across a single peak mdpi.com.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), often coupled with UPLC (UPLC-HRMS), is a powerful technique for confirming the identity and assessing the purity of this compound acs.org. It provides an accurate mass measurement, which helps in confirming the elemental composition of the molecule. Tandem mass spectrometry (MS/MS) can be used to obtain structural information through fragmentation patterns, further confirming the identity of the isolated compound nih.gov.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is one of the most definitive methods for both structure elucidation and purity assessment nih.gov. Proton (¹H) NMR and Carbon-13 (¹³C) NMR spectra provide detailed information about the chemical structure of this compound. The presence of impurity peaks in the NMR spectrum can indicate the level of purity. Quantitative NMR (qNMR) can also be used for determining the absolute purity of a sample nih.gov.
The following table outlines the primary role of each methodology in the purity assessment of this compound.
| Methodology | Primary Role in Purity Assessment |
| HPLC/UPLC | Chromatographic purity, detection of impurities with a chromophore. |
| Mass Spectrometry | Confirmation of molecular weight and elemental composition, detection of impurities with different mass-to-charge ratios. |
| NMR Spectroscopy | Structural confirmation and detection of both chromophoric and non-chromophoric impurities. |
Chemical Synthesis and Semisynthesis of this compound and Related Cardenolides
The total synthesis of complex natural products like this compound is a significant undertaking that allows for the confirmation of its structure and provides a route to produce analogs for structure-activity relationship (SAR) studies. While a total synthesis of this compound itself has not been reported, the synthesis of the closely related cardenolide, Acospectoside A, provides a blueprint for the strategies that would be employed mdpi.com.
Retrosynthetic analysis is a problem-solving technique in which a target molecule is deconstructed into simpler, commercially available starting materials wikipedia.orgyoutube.com. For a complex molecule like this compound, a convergent approach is often favored, where different key fragments of the molecule are synthesized independently and then coupled together in the later stages of the synthesis .
The retrosynthetic analysis for a cardenolide glycoside like this compound or the analogous Acospectoside A would typically involve a few key disconnections researchgate.net:
Glycosidic Bond Disconnection: The bond between the steroid aglycone and the sugar moiety is a primary point for disconnection. This separates the synthesis into two major challenges: the synthesis of the complex steroid core and the synthesis of the sugar unit.
Butenolide Ring Disconnection: The α,β-unsaturated γ-lactone (butenolide) ring at the C17 position of the steroid is another key structural feature. This can be disconnected to a simpler precursor, for example, through a Stille coupling reaction, which would involve a vinyl stannane and a vinyl iodide nih.gov.
Steroid Core Disconnections: The tetracyclic steroid core itself can be further broken down into simpler cyclic or acyclic precursors through various strategic bond cleavages, often relying on well-established methods in steroid synthesis.
A convergent synthetic route for a molecule like this compound would involve the separate synthesis of the steroidal aglycone and the sugar moiety, followed by their coupling. The synthesis of Acospectoside A serves as an excellent example of such a strategy mdpi.com.
The key steps in a convergent synthesis of a cardenolide glycoside would include:
Synthesis of the Steroid Aglycone: This is often the most challenging part of the synthesis. It involves the construction of the tetracyclic steroid nucleus with the correct stereochemistry at multiple chiral centers. Key transformations can include Saegusa–Ito oxidation and Mukaiyama hydration to install key functional groups nih.gov. The butenolide ring is typically introduced late in the synthesis, for instance, via a Stille coupling reaction nih.gov.
Synthesis of the Glycosyl Donor: The sugar moiety, which in the case of this compound is a 6-deoxy-β-D-allopyranoside, needs to be synthesized with appropriate protecting groups to allow for selective glycosylation.
Glycosylation: The coupling of the steroid aglycone with the glycosyl donor is a critical step. This is often achieved using methods like the Koenigs-Knorr reaction or by employing glycosyl imidate donors activated by a Lewis acid such as TMSOTf nih.govnih.gov.
The table below outlines some of the key reactions used in the convergent synthesis of the related Acospectoside A mdpi.com.
| Synthetic Step | Key Reaction(s) | Purpose |
| Steroid Core Elaboration | Saegusa–Ito oxidation, Mukaiyama hydration | Introduction of key functional groups on the steroid backbone. |
| Butenolide Ring Formation | Stille coupling | Attachment of the α,β-unsaturated γ-lactone ring at C17. |
| Glycosylation | Use of a glycosyl imidate donor with TMSOTf activation | Formation of the glycosidic bond between the steroid and the sugar. |
The functionalization and derivatization of the this compound scaffold are of great interest for modulating its biological activity and for creating probes to study its mechanism of action. Modifications can be targeted at the steroid core, the butenolide ring, or the sugar moiety.
Modifications of the Steroid Core: The hydroxyl groups on the steroid nucleus of this compound offer sites for functionalization. For instance, acylation or etherification of these groups can alter the lipophilicity and pharmacokinetic properties of the molecule. The introduction of the 1-O-acetyl group in the synthesis of Acospectoside A is an example of such a modification mdpi.com.
Modifications of the Butenolide Ring: The α,β-unsaturated lactone is a key pharmacophore for the biological activity of cardenolides. Modifications to this ring can have a significant impact on activity. Strategies could include the synthesis of analogs where the lactone ring is replaced by other heterocyclic systems to explore the structural requirements for activity researchgate.net.
Modifications of the Sugar Moiety: The sugar unit plays a crucial role in the solubility, pharmacokinetics, and binding of cardenolides to their biological targets nuph.edu.uanih.gov. Derivatization of the sugar's hydroxyl groups, for example, through acylation, can affect the compound's properties nih.gov. The synthesis of cardenolide glucuronides and sulphates has been explored to increase water solubility nih.gov. Furthermore, replacing the O-glycosidic linkage with a more stable C-glycosidic or a nitrogen-linked (neoglycoside) connection can lead to analogs with improved metabolic stability chemrxiv.org.
The following table summarizes potential derivatization strategies for the this compound scaffold.
| Scaffold Region | Derivatization Strategy | Potential Outcome |
| Steroid Core | Acylation, etherification, or oxidation of hydroxyl groups. | Altered lipophilicity and pharmacokinetic profile. |
| Butenolide Ring | Replacement with other heterocyclic systems. | Modulation of biological activity and target binding. |
| Sugar Moiety | Acylation or sulfation of hydroxyl groups, modification of the glycosidic linkage. | Improved solubility, metabolic stability, and potency. |
Chemoenzymatic Approaches for this compound Synthesis
The synthesis of complex natural products like this compound, a cardenolide glycoside, presents significant challenges for traditional organic synthesis due to the need for precise control over stereochemistry and the introduction of various functional groups. Chemoenzymatic synthesis, which integrates the selectivity of biocatalysts with the versatility of chemical reactions, offers a powerful strategy to overcome these hurdles. mdpi.comnih.gov This approach is particularly well-suited for the synthesis of glycosides, where the enzymatic transfer of sugar moieties can achieve regio- and stereoselectivity that is difficult to obtain through purely chemical means. nih.gov
The core of a chemoenzymatic approach to this compound would likely involve the chemical synthesis of the aglycone (the steroid core) followed by enzymatic glycosylation. Research into the biosynthesis of cardenolides has identified UDP-dependent glycosyltransferases (UGTs) as the key enzymes responsible for attaching sugar units to the steroid scaffold. nih.gov These enzymes utilize activated sugar donors, such as UDP-glucose, to glycosylate specific hydroxyl groups on the aglycone with high fidelity. nih.govnih.gov
Scientists have successfully identified and characterized UGTs from various plants that produce cardiac glycosides. For instance, a plant steroid 3-O-glycosyltransferase, UGT74AN2, has been identified and shown to exhibit regiospecificity for the 3-hydroxyl group of diverse cardiotonic steroids. acs.org Such enzymes represent potential biocatalysts for the final steps in an this compound synthesis. The process would involve:
Chemical Synthesis of the Aglycone: The complex steroid backbone of this compound would be constructed using established methods of organic synthesis.
Enzymatic Glycosylation: The synthesized aglycone would then serve as a substrate for a specific glycosyltransferase. This enzyme would catalyze the transfer of the required sugar molecule to the C-3 position of the steroid core, a crucial step for the bioactivity of many cardenolides. nih.gov
Furthermore, advances in protein engineering offer the potential to tailor enzymes for specific synthetic needs. By modifying the amino acid sequence of known glycosyltransferases, it is possible to alter their substrate specificity and even enhance their catalytic activity. acs.org For example, an engineered variant of UGT74AN2 demonstrated enhanced sugar donor promiscuity and increased catalytic activity, highlighting the potential for creating novel biocatalysts for the synthesis of a wide range of glycosides. acs.org The use of whole-cell biotransformation systems, which can regenerate necessary cofactors like UDP-glucose, also presents a viable and efficient method for producing glycosylated compounds on a larger scale. nih.gov
| Enzyme Type | Function in Cardenolide Synthesis | Potential Application for this compound |
| UDP-dependent Glycosyltransferase (UGT) | Catalyzes the regio- and stereoselective transfer of a sugar moiety from a UDP-activated sugar to the steroid aglycone. nih.gov | Glycosylation of a chemically synthesized this compound aglycone at the C-3 position. |
| Engineered Glycosyltransferases | Modified enzymes with altered substrate specificity or enhanced catalytic activity. acs.org | To accommodate a synthetic precursor of this compound or to improve reaction yield and efficiency. |
| Glycosynthases | Engineered glycosidases that catalyze the formation of glycosidic bonds without the risk of hydrolysis. | An alternative to UGTs for the glycosylation step, potentially offering higher yields. |
| Cytochrome P450 Monooxygenases | Involved in the hydroxylation and oxidation of the steroid core during biosynthesis. nih.gov | Could be used to introduce specific hydroxyl groups on a precursor molecule in a chemoenzymatic route. |
Green Chemistry Principles in this compound Synthesis
The synthesis of complex molecules like this compound traditionally relies on multi-step processes that can generate significant chemical waste and utilize hazardous materials. The application of green chemistry principles aims to mitigate this environmental impact by designing more sustainable and efficient synthetic routes. yale.edu These principles provide a framework for developing cleaner chemical processes from the laboratory to industrial scale. msu.edu
Key green chemistry principles that could be applied to the synthesis of this compound include:
Prevention of Waste: Designing synthetic pathways that minimize the formation of byproducts is a cornerstone of green chemistry. acs.org Chemoenzymatic approaches contribute to this by offering high selectivity, which reduces the need for protecting groups and subsequent deprotection steps that generate waste. acs.org
Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org Catalytic reactions, both chemical and enzymatic, are inherently more atom-economical than stoichiometric reactions.
Use of Catalysis: Biocatalysts (enzymes) are particularly advantageous from a green chemistry perspective. They operate under mild conditions (ambient temperature and pressure, neutral pH), are biodegradable, and can be highly selective, thus reducing energy consumption and waste. solubilityofthings.com The use of glycosyltransferases in this compound synthesis would be a prime example of applying this principle.
Safer Solvents and Auxiliaries: Many organic reactions employ volatile and toxic organic solvents. Green chemistry encourages the use of safer alternatives, such as water, supercritical fluids, or ionic liquids. Enzymatic reactions are often performed in aqueous media, which is environmentally benign. solubilityofthings.com
Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure significantly reduces the energy requirements of a synthesis. yale.edu Enzymatic reactions typically proceed under these mild conditions, in contrast to many traditional chemical transformations that require heating or cooling.
Use of Renewable Feedstocks: While the total synthesis of this compound would likely start from petrochemical-derived precursors, a semi-synthetic approach starting from a related, more abundant natural product could be a greener alternative. This aligns with the principle of using renewable raw materials. msu.edu
Reduce Derivatives: The high selectivity of enzymes can eliminate the need for protecting groups, which are temporary modifications of functional groups to prevent them from reacting. acs.org Avoiding these steps simplifies the synthetic process, reduces the number of reagents needed, and minimizes waste generation.
By integrating chemoenzymatic strategies and adhering to the principles of green chemistry, the synthesis of this compound and other complex cardiac glycosides can be made more sustainable and environmentally responsible. The development of such processes is not only beneficial for the environment but can also lead to more efficient and cost-effective production methods. mdpi.com
Advanced Analytical Methodologies in Aspecioside Research
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for determining the intricate structure of Aspecioside, providing information on its atomic connectivity, stereochemistry, and functional groups.
Nuclear Magnetic Resonance (NMR) spectroscopy, encompassing both one-dimensional (1D) and two-dimensional (2D) techniques, is a cornerstone in the structural elucidation of this compound. Researchers have extensively utilized 1H and 13C NMR at high field strengths, such as 400 MHz, to assign proton and carbon signals, respectively. wikidoc.orglipidmaps.org
Detailed analysis of 1D NMR spectra provides initial insights into the number and types of protons and carbons present in the this compound molecule. Further, 2D NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), and NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy), are critical for establishing connectivity and relative stereochemistry. For instance, NOESY signals between specific protons, such as H-12 and H-17, have been instrumental in confirming the 12S* configuration in this compound derivatives. nih.gov Comparison of 13C NMR data of this compound with those of known model cardenolides aids in confirming the glycoside 5α-cardenolide skeleton and identifying specific structural features like epoxide rings. lipidmaps.org
Table 1: Illustrative NMR Spectroscopic Applications in this compound Research
| NMR Technique | Information Provided | Key Findings/Applications for this compound |
| 1D NMR (1H, 13C) | Number and type of protons and carbons, chemical shifts | Initial structural insights, identification of functional groups. nih.govlipidmaps.org |
| 2D NMR (COSY, HSQC, HMBC) | Proton-proton and proton-carbon correlations, connectivity | Elucidation of the cardenolide skeleton and sugar moiety. nih.gov |
| 2D NMR (NOESY/ROESY) | Spatial proximity of atoms, relative stereochemistry | Confirmation of configurations, e.g., 12S* configuration. nih.gov |
High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) are pivotal for determining the exact molecular weight and elemental composition of this compound, as well as for providing characteristic fragmentation patterns crucial for structural confirmation and identification. nih.gov
HRMS provides highly accurate mass measurements, allowing for the precise determination of the molecular formula. For example, a glucopyranosyl this compound derivative was characterized by HRESIMS with a molecular formula of C35H52O15, yielding an ion peak at m/z 713.3355 [M + H]+. nih.gov MS/MS analysis involves the fragmentation of precursor ions, generating product ion spectra that reveal structural subunits. Cardenolides, including this compound, exhibit a characteristic fragmentation pathway where the sugar moiety is typically lost first, followed by sequential losses of small molecules like water from the aglycone (genin). uni.lu The presence of high-intensity fragments within the m/z 353.20–391.25 range is often indicative of the unsaturated triterpene core characteristic of cardenolides. wikidata.org LC-HRMS data processing often involves specialized software for peak detection, deconvolution, and isotope removal, ensuring accurate analysis of complex mixtures. researchgate.net
Table 2: Representative HRMS Data for this compound and Derivatives
| Compound | Molecular Formula (Calculated) | Observed Ion Peak [M+H]+ (m/z) | Application |
| This compound | C29H42O10 | 551.28508 (predicted) nih.gov | Molecular formula determination |
| Glucopyranosyl this compound | C35H52O15 | 713.3355 nih.gov | Characterization of derivatives |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopies offer complementary information regarding the functional groups and electronic transitions within the this compound molecule.
IR spectroscopy is utilized to identify characteristic functional groups, such as hydroxyl (-OH) groups, carbonyl (C=O) functionalities (e.g., from the butenolide ring), and C-O stretching vibrations associated with the sugar moiety and epoxide rings. While specific detailed IR spectra for this compound were not extensively detailed in the search results, IR is a standard technique for confirming the presence of these groups in organic compounds.
UV-Vis spectroscopy provides insights into the electronic structure, particularly the presence of chromophores and conjugated systems. The butenolide ring present in cardenolides like this compound is a chromophore, and its absorption characteristics can be observed in the UV region. A UV spectrum for glucopyranosyl this compound (a derivative) has been reported. nih.gov The position and intensity of absorption maxima in UV-Vis spectra can indicate the extent of conjugation within a molecule, with increased conjugation typically leading to shifts to longer wavelengths.
Chromatographic Techniques for Separation and Quantification
Chromatographic techniques are essential for the separation of this compound from complex biological matrices and for its accurate quantification.
Liquid Chromatography coupled with Mass Spectrometry (LC-MS/MS) is a powerful and widely adopted technique for the separation, identification, and quantification of this compound and other cardenolides in diverse samples. uni.luwikidata.orgresearchgate.net This hyphenated technique synergistically combines the high-resolution separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry.
LC-MS/MS is particularly well-suited for the analysis of polar and thermally labile natural products like this compound, which are often challenging for gas chromatography-mass spectrometry (GC-MS). It is routinely employed in targeted metabolomics studies to determine the relative concentrations of specific cardenolide compounds. Reversed-phase ultra-performance liquid chromatography (UPLC) systems, often coupled to high-resolution mass spectrometers like Orbitrap Q-Exactive, are used for this purpose. The method allows for the detection of compounds at very low concentrations, down to parts per million.
Table 3: LC-MS/MS Parameters for Cardenolide Analysis (General Example)
| Parameter | Typical Conditions | Relevance to this compound Analysis |
| LC System | Reversed-phase UPLC (e.g., Dionex 3000) | Efficient separation of this compound from complex mixtures. |
| Column | C18 column (e.g., ACQUITY UPLC HSS T3) | Optimal retention and resolution for polar cardenolides. |
| Mobile Phase | Acetonitrile/water with formic acid | Suitable for electrospray ionization (ESI) in MS. |
| Flow Rate | 0.3–0.4 mL/min | Optimized for chromatographic performance and MS sensitivity. |
| MS Detector | Orbitrap Q-Exactive, Q-TOF | High resolution and accurate mass for identification and quantification. |
| Ionization Mode | Electrospray Ionization (ESI), positive mode | Common for cardenolides, producing [M+H]+ ions. |
Ultra-Performance Liquid Chromatography (UPLC), often coupled with high-resolution mass spectrometry (UPLC-HRMS), is a state-of-the-art technique extensively applied in the metabolite profiling of this compound and related cardenolides. nih.gov UPLC offers superior chromatographic resolution, speed, and sensitivity compared to conventional HPLC, making it ideal for comprehensive metabolomics studies.
In the context of this compound research, UPLC-HRMS is used for the characterization of the compound itself and for assessing the purity of isolated peaks during purification processes. nih.gov It is also crucial for quantifying this compound and its glycosylated forms in various plant tissues, such as leaves and buds, providing insights into their distribution and concentration. researchgate.net Metabolite profiling using UPLC-QTOF-MS systems allows for the identification of a wide range of metabolites in complex biological extracts, contributing to a deeper understanding of the chemical diversity within plant species.
Table 4: Concentration of Glycosylated this compound in A. syriaca Seeds
| Compound | Concentration (µg/g) | Source |
| 4′-O-β-Glucopyranosyl this compound | 720 ± 40 nih.gov | Asclepias syriaca seeds |
This detailed analytical approach, combining advanced spectroscopic and chromatographic techniques, is fundamental for advancing the understanding of this compound's chemistry and its biological significance.
Method Validation for Quantitative Analysis
Method validation for the quantitative analysis of this compound is crucial to ensure the reliability, accuracy, and consistency of analytical results. This process confirms that a method is fit for its intended purpose, whether for research, quality control, or regulatory submissions. Key parameters typically evaluated during method validation include accuracy, precision, selectivity, linearity, limit of detection (LOD), limit of quantification (LOQ), recovery, and stability eurl-pesticides.eufao.orgdemarcheiso17025.comdemarcheiso17025.combiopharmaservices.comeuropa.eu.
Accuracy and Precision: Accuracy refers to the closeness of test results to the true value, while precision describes the closeness of agreement between independent test results obtained under stipulated conditions demarcheiso17025.com. For this compound, these would be assessed by analyzing spiked samples at various concentrations and calculating the percentage recovery and relative standard deviation (RSD) fao.orgdemarcheiso17025.com.
Selectivity and Specificity: Selectivity ensures that the method can unequivocally measure this compound in the presence of other components in the sample matrix (e.g., biological extracts, plant matrices), while specificity refers to the ability to differentiate the analyte from other substances demarcheiso17025.combiopharmaservices.comeuropa.eu. This is particularly important for complex natural product matrices where this compound might coexist with structurally similar compounds researchgate.net.
Linearity and Range: Linearity establishes a direct proportionality between the analyte concentration and the instrument response over a defined range demarcheiso17025.com. The validated range is the interval of analyte concentration within which the method can be regarded as validated, typically covering the expected concentrations of this compound in samples fao.orgdemarcheiso17025.com.
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of this compound that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable accuracy and precision fao.orgdemarcheiso17025.com. These limits are critical for studies involving low concentrations of this compound.
Recovery: Recovery studies evaluate the efficiency of the extraction process and the analytical method in recovering this compound from the sample matrix demarcheiso17025.com. This is typically assessed by spiking known amounts of this compound into blank matrix samples and comparing the measured concentration to the spiked amount demarcheiso17025.com.
Stability: Stability assessments ensure that this compound remains stable in the sample matrix under various storage conditions (e.g., temperature, light) and during the analytical process biopharmaservices.comeuropa.eu.
While specific validated methods for this compound are not extensively detailed in general literature, analytical techniques such as High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) are commonly employed for the quantitative determination of small molecules like this compound in biological and complex matrices biopharmaservices.comeuropa.eu. The principles of method validation outlined above would be rigorously applied to any such method developed for this compound.
Bioanalytical Assays for Functional Characterization
Bioanalytical assays are essential for characterizing the functional activity of this compound, providing insights into its mechanism of action and biological effects. Given this compound's classification as a cardenolide, its primary functional characterization often revolves around its interaction with the Na+/K+-ATPase enzyme researchgate.netresearchgate.net.
Cell-Free Enzymatic Assays (e.g., Na+/K+-ATPase Activity Assays)
Cell-free enzymatic assays, particularly those targeting Na+/K+-ATPase activity, are fundamental for understanding the inhibitory potential of this compound. The Na+/K+-ATPase, an essential enzyme found in the plasma membrane of animal cells, is responsible for maintaining ion gradients by transporting sodium (Na+) and potassium (K+) ions across the cell membrane, utilizing energy from ATP hydrolysis researchgate.neteurofinsdiscovery.com. Cardiac glycosides, including cardenolides like this compound, are well-known inhibitors of this enzyme researchgate.netresearchgate.net.
The principle of Na+/K+-ATPase activity assays typically involves measuring the amount of inorganic phosphate (B84403) (Pi) released from ATP hydrolysis by the enzyme elabscience.comabcam.commybiosource.com. A common procedure involves incubating the Na+/K+-ATPase enzyme (often prepared from animal tissues or cell lines) with a test compound (e.g., this compound) and ATP eurofinsdiscovery.comabcam.com. The reaction is then stopped, and the liberated inorganic phosphate is quantified spectrophotometrically, often using a colorimetric reagent eurofinsdiscovery.comelabscience.comabcam.com. The reduction in phosphate production in the presence of this compound, compared to a control, indicates its inhibitory activity.
Research has specifically investigated the inhibitory activity of "glycosylated this compound" on Na+/K+-ATPase researchgate.net. Studies have shown that while all cardiac glycosides inhibit Na+/K+-ATPase, they can differ in their level of inhibitory activity researchgate.net. For instance, comparative studies using Na+/K+-ATPase from different insect species have revealed variations in enzyme tolerance to cardenolides, including those structurally related to this compound researchgate.net.
In Vitro Receptor Binding Studies
In vitro receptor binding studies are widely used in pharmacology to determine the affinity and selectivity of a compound for specific receptors nih.govnumberanalytics.com. These assays typically involve measuring the binding of a radiolabeled ligand to a receptor in a membrane preparation or cell lysate, and then assessing the ability of a test compound to compete with this radioligand for binding sites nih.govolemiss.edueurofinsdiscovery.com. Key parameters derived from these studies include the equilibrium dissociation constant (Kd) for saturation binding and the half-maximal inhibitory concentration (IC50) for competitive binding, which reflects the compound's affinity for the receptor nih.gov.
While Na+/K+-ATPase is a crucial molecular target for this compound, it is primarily an enzyme responsible for active ion transport, rather than a classical "receptor" in the context of typical receptor binding assays (which often refer to G protein-coupled receptors, ion channels, or nuclear receptors) researchgate.netnumberanalytics.comeurofinsdiscovery.com. However, the interaction of this compound with Na+/K+-ATPase can be characterized in terms of binding affinity, similar to receptor-ligand interactions.
If this compound were hypothesized to bind to other specific cellular receptors, the general methodologies for in vitro receptor binding studies would be applicable. These include:
Radioligand Binding Assays: Using a radiolabeled version of this compound or a known ligand for a target receptor, and measuring its binding to membrane preparations or cells nih.govnumberanalytics.comeurofinsdiscovery.com.
Competitive Binding Assays: Assessing the ability of unlabeled this compound to displace a known radiolabeled ligand from its binding site on a receptor nih.govolemiss.edu. The IC50 value, representing the concentration of this compound required to inhibit 50% of the specific binding of the radioligand, would be determined nih.gov.
Label-free Ligand Binding Assays: Techniques such as mass spectrometry-based ligand binding assays can also be employed to confirm direct binding of compounds to a molecular target without the need for radioactive labels eurofinsdiscovery.com.
For cardenolides like this compound, their direct interaction and inhibition of the Na+/K+-ATPase enzyme are the most well-established and characterized functional aspects, often quantified through enzymatic activity assays rather than traditional "receptor binding" assays targeting other receptor classes.
Emerging Research Frontiers and Future Perspectives on Aspecioside
Elucidating Undiscovered Biosynthetic Enzymes and Genetic Pathways
Understanding the complete biosynthetic pathway of Aspecioside is a critical frontier in natural product research. Biosynthetic pathways, which dictate the formation of compounds within organisms, are governed by specific enzymes encoded by genes. ableweb.orgdtu.dk While this compound is known to be a cardenolide, a class of steroid glycosides, the precise enzymatic steps and genetic machinery involved in its synthesis remain to be fully elucidated. usq.edu.au
Current research in biosynthetic pathway engineering aims to map these pathways, characterize the enzymes involved, and understand the genetic basis and evolutionary forces that shape these systems. dtu.dk This often involves identifying biosynthetic gene clusters (BGCs) which typically encode the core biosynthetic enzymes like polyketide synthases (PKSs) and non-ribosomal peptide synthetases (NRPSs), as well as tailoring enzymes such as monooxygenases and methyltransferases that increase molecular diversity. mdpi.com
Future efforts will likely employ advanced genomic and proteomic techniques to identify the specific genes and enzymes responsible for each step of this compound's formation in plants. This includes investigating potential horizontal gene transfer events and the organization of gene clusters, which can contribute to the complexity and diversity of natural products. dtu.dk Such elucidation is crucial for potentially enabling the heterologous expression of the this compound pathway in amenable host organisms, offering a sustainable route for its production.
Advanced Coevolutionary and Ecological Interaction Studies
This compound plays a significant role in the chemical defense of plants, particularly milkweeds, against herbivores. nih.govscienceopen.com The interaction between plants producing cardenolides like this compound and specialist herbivores, such as the monarch butterfly (Danaus plexippus) and large milkweed bugs (Oncopeltus fasciatus), represents a classic example of coevolutionary arms races. nih.govscienceopen.comucsc.edupressbooks.pub
Advanced coevolutionary studies will focus on the intricate dynamics of these interactions. For instance, research has shown that Oncopeltus fasciatus can metabolize glycosylated this compound into distinct products, which are then sequestered without impairing the insect's growth. nih.gov This highlights the complex adaptive strategies evolved by herbivores to overcome plant defenses. Future research could investigate the specific enzymes and mechanisms within these insects that facilitate cardenolide detoxification and sequestration, and how these adaptations influence the evolutionary trajectory of both the plant and the herbivore. nih.gov
Furthermore, examining the tissue-specific expression of this compound and other cardenolides within plants, and how this correlates with herbivore feeding preferences and adaptations, will provide deeper insights into the ecological pressures driving chemical diversity. oup.comresearchgate.net Understanding these complex coevolutionary relationships can inform strategies for sustainable pest management and provide models for studying adaptive evolution in chemical ecology.
Novel Synthetic Routes for Complex this compound Analogues
The structural complexity of this compound, a cardiac glycoside, presents a significant challenge and opportunity for synthetic organic chemists. Total synthesis serves as a crucial testbed for new synthetic methodologies and enables the production of natural products and their analogues in quantities sufficient for detailed study. organic-chemistry.org
Future research will likely focus on designing more efficient, stereoselective, and environmentally benign synthetic pathways. This could involve biomimetic syntheses that mimic natural biosynthetic processes or the development of new catalytic methods to construct the intricate steroid nucleus and glycosidic linkages characteristic of this compound. nih.govrsc.org The ability to synthesize complex this compound analogues would significantly expand the scope of chemical biology investigations and potential applications.
Development of this compound as a Biochemical Probe
Biochemical probes are invaluable tools in chemical biology, designed to interact with specific biological targets to elucidate their function, identify biomarkers, or aid in drug discovery. matthewslab.orglboro.ac.ukfrontiersin.orgdiva-portal.orgresearchgate.net Given this compound's known interaction with the Na⁺/K⁺-ATPase enzyme, it holds promise as a biochemical probe. nih.govresearchgate.net
Future research could focus on chemically modifying this compound to create probes with enhanced selectivity, affinity, and detectability. This might involve incorporating reporter tags (e.g., fluorescent labels, affinity tags) that allow for the visualization or isolation of the target enzyme in complex biological samples. frontiersin.org Such probes could be used in activity-based protein profiling (ABPP) to monitor the activity of Na⁺/K⁺-ATPase in various physiological or pathological states, providing insights into its role in cellular processes. frontiersin.org
The development of this compound-based biochemical probes could also facilitate the identification of novel cellular targets or pathways modulated by cardiac glycosides, even beyond the well-established Na⁺/K⁺-ATPase. This would involve exploring the scope of this compound's reactivity and interactions with other proteins, potentially leading to the discovery of new biological mechanisms and therapeutic opportunities. matthewslab.org The principles guiding the design of effective chemical probes—including target selectivity, high affinity, cell permeability, and solubility—will be paramount in this development. researchgate.net
Q & A
Basic Research Questions
Q. How is the molecular structure of Aspecioside elucidated, and what experimental techniques are critical for this process?
- Methodological Answer : Structural elucidation involves a combination of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) . NMR identifies functional groups and spatial arrangements (e.g., glycosidic bonds), while MS confirms molecular weight (C₁₈H₂₃O₉) and fragmentation patterns. Comparative analysis with known glycosides is essential to validate assignments .
- Table 1 : Key Spectroscopic Signatures of this compound
| Technique | Key Peaks/Features | Purpose |
|---|---|---|
| ¹H-NMR | δ 4.8–5.2 (anomeric protons) | Confirms glycosidic bond presence |
| ¹³C-NMR | δ 100–110 (anomeric carbons) | Identifies sugar moieties |
| HR-MS | m/z 399.12 [M+H]⁺ | Validates molecular formula |
Q. What standardized assays are used to evaluate this compound’s antimicrobial activity?
- Methodological Answer :
- Broth Microdilution (CLSI guidelines): Determines minimum inhibitory concentrations (MICs) against bacterial/fungal strains.
- Zone of Inhibition Assays : Measures growth suppression on agar plates.
- Time-Kill Kinetics : Assesses bactericidal/fungicidal efficacy over 24–72 hours.
Controls must include reference antibiotics (e.g., amphotericin B for fungi) and solvent-only blanks to isolate compound-specific effects .
Q. How is this compound synthesized, and what are the common challenges in glycosylation steps?
- Methodological Answer : Synthesis involves glycosylation of aglycone precursors (e.g., phenolic compounds) with activated sugar donors (e.g., trichloroacetimidates). Challenges include:
- Stereoselectivity : Use of Lewis acid catalysts (e.g., BF₃·Et₂O) to control α/β-anomer formation.
- Yield Optimization : Temperature modulation (0–25°C) and protecting group strategies (e.g., acetyl vs. benzyl) to prevent side reactions .
Advanced Research Questions
Q. How can researchers resolve discrepancies between in vitro and in vivo anticancer efficacy of this compound?
- Methodological Answer : Contradictions often arise from bioavailability limitations or metabolic instability . Strategies include:
- Pharmacokinetic Profiling : Measure plasma half-life and tissue distribution using LC-MS/MS.
- Prodrug Design : Modify hydroxyl groups to enhance solubility or stability.
- In Vivo Models : Use orthotopic xenografts (vs. subcutaneous) to better mimic tumor microenvironments .
Q. What experimental approaches validate this compound’s mechanism of apoptosis induction in cancer cells?
- Methodological Answer :
- ROS Detection : Fluorescent probes (e.g., DCFH-DA) quantify reactive oxygen species (ROS) generation.
- Western Blotting : Assess caspase-3/9 activation and Bcl-2/Bax ratio changes.
- Flow Cytometry : Measure Annexin V/PI staining for early/late apoptosis.
Confounders like necrosis must be ruled out via lactate dehydrogenase (LDH) release assays .
Q. How can glycosylation efficiency in this compound synthesis be systematically optimized?
- Methodological Answer : Apply Design of Experiments (DoE) principles:
- Factors : Donor/acceptor ratio, solvent polarity (e.g., CH₂Cl₂ vs. DMF), catalyst loading.
- Response Variables : Yield, anomeric selectivity.
- Statistical Tools : ANOVA to identify significant factors; response surface methodology (RSM) for predictive modeling .
Q. What methodologies address conflicting data on this compound’s metabolic stability across species?
- Methodological Answer :
- Comparative Hydrolysis Studies : Test enzymatic (β-glucosidase) vs. acidic hydrolysis rates.
- Microsomal Incubations : Use liver microsomes from human/rodent models to identify species-specific metabolism.
- Molecular Docking : Predict interactions with human gut microbiota enzymes (e.g., β-glucuronidase) .
Data Contradiction Analysis Framework
Table 2 : Common Contradictions and Resolution Strategies in this compound Research
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
